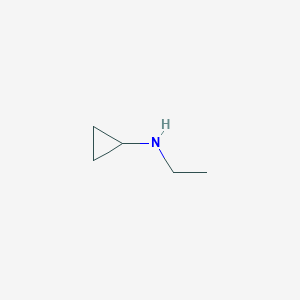

N-ethylcyclopropanamine

Description

BenchChem offers high-quality N-ethylcyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylcyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEZWUGQDAQWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518734 | |

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-72-0 | |

| Record name | N-Ethylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26389-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-ethylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclopropanamine is a secondary amine featuring a cyclopropyl moiety, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This document provides a comprehensive technical overview of the primary synthetic routes to N-ethylcyclopropanamine and the expected analytical characterization of the final product. Detailed experimental protocols for its synthesis via reductive amination and direct alkylation are presented. Furthermore, predicted spectroscopic and chromatographic data are summarized to aid in the identification and quality control of N-ethylcyclopropanamine in a research and development setting.

Introduction

The cyclopropyl group is a valuable pharmacophore in modern drug discovery, often introduced to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules. N-ethylcyclopropanamine serves as a key building block for the incorporation of the N-ethylcyclopropyl motif. Its synthesis and characterization are therefore of fundamental importance for medicinal chemists and process development scientists. This guide outlines the most common and effective methods for the preparation of N-ethylcyclopropanamine and provides a detailed summary of its expected analytical profile.

Synthetic Methodologies

The synthesis of N-ethylcyclopropanamine can be approached through two primary and reliable strategies: reductive amination of cyclopropanecarboxaldehyde and direct N-alkylation of cyclopropylamine.

Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine. In this case, cyclopropanecarboxaldehyde is reacted with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the desired N-ethylcyclopropanamine.

Reaction Scheme:

N-Alkylation of Cyclopropylamine

Direct alkylation of cyclopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide, offers another straightforward route to N-ethylcyclopropanamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Careful control of stoichiometry is necessary to minimize over-alkylation to the tertiary amine.

Reaction Scheme:

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-ethylcyclopropanamine.

Protocol 1: Reductive Amination

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or methanol as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane, add ethylamine (1.2 eq) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography on silica gel.

Protocol 2: N-Alkylation

Materials:

-

Cyclopropylamine

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Acetonitrile or N,N-dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

-

Add ethyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by distillation.

Characterization Data (Predicted)

As of the last update, specific experimental spectral data for N-ethylcyclopropanamine is not widely available in public databases. The following data is predicted based on the analysis of structurally similar compounds such as N-methylcyclopropanamine, N-ethylcyclopentanamine, and other secondary amines.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 90-100 °C |

Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | q | 2H | -N-CH₂ -CH₃ |

| ~2.2 | m | 1H | CH -N (cyclopropyl) |

| ~1.1 | t | 3H | -CH₂-CH₃ |

| ~0.4 | m | 2H | Cyclopropyl CH₂ |

| ~0.3 | m | 2H | Cyclopropyl CH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -N-CH₂ -CH₃ |

| ~35 | CH -N (cyclopropyl) |

| ~15 | -CH₂-CH₃ |

| ~7 | Cyclopropyl CH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Weak, broad | N-H stretch (secondary amine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| 1460-1440 | Medium | CH₂ bend |

| 1130-1080 | Medium | C-N stretch |

MS (Mass Spectrometry)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and cleavage of the cyclopropyl ring.

| m/z | Predicted Relative Intensity | Assignment |

| 85 | Moderate | [M]⁺ |

| 70 | Strong | [M-CH₃]⁺ |

| 56 | Strong | [M-C₂H₅]⁺ or [C₄H₈]⁺ |

| 42 | Moderate | [C₃H₆]⁺ |

| 28 | High | [C₂H₄]⁺ |

Chromatographic Data

Gas Chromatography (GC)

On a non-polar column (e.g., DB-1 or HP-5), N-ethylcyclopropanamine is expected to be a volatile compound with a relatively short retention time. The exact retention time will depend on the specific GC conditions (column length and diameter, temperature program, carrier gas flow rate).

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of N-ethylcyclopropanamine is depicted below.

Caption: General workflow for the synthesis and purification of N-ethylcyclopropanamine.

Reductive Amination Mechanism

The mechanism of reductive amination involves two key steps: the formation of an iminium ion followed by its reduction.

Caption: Simplified mechanism of reductive amination for N-ethylcyclopropanamine synthesis.

Conclusion

References

N-Ethylcyclopropanamine: A Technical Overview of its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-ethylcyclopropanamine is a secondary amine featuring a cyclopropyl moiety. The strained three-membered ring and the presence of a secondary amine group make it an interesting building block in medicinal chemistry and organic synthesis. This document provides a concise technical guide to its physicochemical properties and a general methodology for its synthesis.

Physicochemical Properties

The physicochemical properties of N-ethylcyclopropanamine are crucial for its handling, reaction optimization, and potential applications in drug design. The data presented below is largely based on computational predictions, as experimental data is not widely available in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | PubChem[1] |

| Molecular Weight | 85.15 g/mol | PubChem[1] |

| Predicted Boiling Point | 95.0 ± 8.0 °C | ChemicalBook[2] |

| Predicted Density | 0.84 ± 0.1 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 9.46 ± 0.20 | ChemicalBook[2] |

| XLogP3-AA (Predicted) | 0.7 | PubChem[1] |

| Canonical SMILES | CCNC1CC1 | PubChem[1] |

| InChI Key | ULEZWUGQDAQWPT-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 26389-72-0 | PubChem[1] |

Synthesis of N-Ethylcyclopropanamine

A common and effective method for the synthesis of N-ethylcyclopropanamine is the reductive amination of cyclopropanecarboxaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxaldehyde (1.0 equivalent) in dichloromethane. To this solution, add ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so the addition should be controlled to maintain a safe temperature. Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude N-ethylcyclopropanamine can be purified by fractional distillation or column chromatography on silica gel to yield the pure product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-ethylcyclopropanamine via reductive amination.

Caption: Synthesis workflow for N-ethylcyclopropanamine.

Spectroscopic Data

Biological Significance

While there is no specific literature on the biological activity of N-ethylcyclopropanamine, the cyclopropylamine moiety is a well-known pharmacophore present in a variety of biologically active molecules. Compounds containing this structural motif have shown a wide range of activities, including enzyme inhibition (e.g., monoamine oxidase inhibitors), as well as antimicrobial and antitumor properties. The rigid, three-dimensional nature of the cyclopropane ring can provide conformational constraint and influence binding to biological targets. Therefore, N-ethylcyclopropanamine serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to N-ethylcyclopropanamine: CAS Number, Nomenclature, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylcyclopropanamine, a secondary amine incorporating a cyclopropyl moiety. This document details its chemical identity, including its CAS Registry Number and systematic nomenclature, alongside a compilation of its physicochemical properties. Furthermore, a representative synthetic protocol and a discussion of its expected spectral characteristics are provided to support researchers in its synthesis and characterization.

Chemical Identity and Nomenclature

N-ethylcyclopropanamine is a chemical compound with the unique structural feature of an ethyl group and a cyclopropyl group attached to a nitrogen atom. This combination of a strained three-membered ring and a short alkyl chain makes it an interesting building block in medicinal chemistry and organic synthesis.

CAS Registry Number: 26389-72-0[1]

Nomenclature:

The naming conventions for this compound can be understood through a hierarchical approach, from the systematic IUPAC name to common synonyms.

-

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is N-ethylcyclopropanamine .[1] This name clearly indicates an ethyl group (-ethyl) attached to the nitrogen atom (N-) of a cyclopropanamine parent structure.

-

Synonyms: Several other names are commonly used in chemical literature and commercial catalogs. These include:

The relationship between these names is illustrated in the diagram below.

Caption: Nomenclature hierarchy for N-ethylcyclopropanamine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11N | PubChem[1] |

| Molecular Weight | 85.15 g/mol | PubChem[1] |

| Predicted Boiling Point | 95.0 ± 8.0 °C | ChemicalBook[2] |

| Predicted Density | 0.84 ± 0.1 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 9.46 ± 0.20 | ChemicalBook[2] |

| XLogP3-AA (Predicted) | 1.1 | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The boiling point, density, and pKa are predicted values and should be used as estimates.

Synthesis of N-ethylcyclopropanamine

While a specific, peer-reviewed synthesis for N-ethylcyclopropanamine is not extensively documented, a plausible and efficient method for its preparation is through the reductive amination of cyclopropanecarboxaldehyde with ethylamine. This common and versatile reaction in organic chemistry involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Illustrative Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization for specific laboratory conditions and desired scale.

Reaction Scheme:

Caption: Reductive amination of cyclopropanecarboxaldehyde.

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclopropanecarboxaldehyde (1.0 eq) and dissolve it in anhydrous DCM or DCE.

-

Amine Addition: Add a solution of ethylamine (1.0-1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same anhydrous solvent. Cool the reaction mixture to 0 °C and add the reducing agent portion-wise over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure N-ethylcyclopropanamine.

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclopropyl protons (complex multiplets in the upfield region). A broad singlet corresponding to the N-H proton would also be expected, which may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and the carbons of the cyclopropyl ring.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹, and C-N stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 85. Common fragmentation patterns would likely involve the loss of an ethyl group or cleavage of the cyclopropyl ring.

Safety and Handling

Specific toxicity and handling data for N-ethylcyclopropanamine are limited. However, based on the safety information for structurally related amines, it should be handled with care in a well-ventilated laboratory fume hood.

Potential Hazards:

-

Flammable: Similar small amines are often flammable liquids.

-

Corrosive: May cause skin and eye irritation or burns upon contact.

-

Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

This technical guide serves as a foundational resource for researchers and professionals working with N-ethylcyclopropanamine. While some experimental data is currently sparse, the provided information on its identity, predicted properties, and a plausible synthetic route offers a solid starting point for its application in further research and development.

References

Spectral Data Analysis of N-ethylcyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for N-ethylcyclopropanamine (C₅H₁₁N), a secondary amine containing a cyclopropyl group. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols for acquiring such data, and provides visual representations of analytical workflows and molecular fragmentation pathways.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for N-ethylcyclopropanamine, the following tables summarize the predicted spectral characteristics based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-ethylcyclopropanamine

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 7.0 - 7.5 |

| CH₂ (ethyl) | 2.4 - 2.6 | Quartet | 7.0 - 7.5 |

| CH (cyclopropyl) | 2.0 - 2.2 | Multiplet | - |

| CH₂ (cyclopropyl) | 0.3 - 0.8 | Multiplet | - |

| NH | 0.5 - 2.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for N-ethylcyclopropanamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 45 - 50 |

| CH (cyclopropyl) | 30 - 35 |

| CH₂ (cyclopropyl) | 5 - 10 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-ethylcyclopropanamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3300 - 3350 | Weak - Medium | Secondary Amine |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium | |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium - Strong | |

| N-H Bend | 1550 - 1650 | Variable | |

| C-N Stretch | 1180 - 1250 | Medium | Aliphatic Amine |

| N-H Wag | 660 - 910 | Broad, Strong | Secondary Amine[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-ethylcyclopropanamine (Electron Ionization)

| m/z | Predicted Relative Abundance | Ion |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - CH₃]⁺ |

| 56 | High (likely base peak) | [M - C₂H₅]⁺ |

| 42 | Moderate | [C₃H₆]⁺ |

| 28 | Moderate | [C₂H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a volatile secondary amine like N-ethylcyclopropanamine.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of N-ethylcyclopropanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Chloroform-d is a common choice for its good solubilizing properties.[2]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters :

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters :

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Employ broadband proton decoupling to simplify the spectrum.

-

-

Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation : As N-ethylcyclopropanamine is expected to be a liquid at room temperature, the neat liquid can be analyzed directly. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters :

-

Scan range: 4000 - 400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Background Subtraction : Record a background spectrum of the clean, empty sample compartment. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile N-ethylcyclopropanamine into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[3] For GC-MS, use a suitable capillary column (e.g., DB-5 or equivalent).

-

Ionization Method : Employ Electron Ionization (EI) at a standard energy of 70 eV.[4] EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[5][6]

-

Mass Analyzer : Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Acquisition Parameters :

-

Mass range: m/z 10 - 200

-

Scan rate: 1-2 scans/second

-

Ion source temperature: 200-250 °C

-

GC interface temperature (if applicable): 250-280 °C

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The nitrogen rule can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample receipt to structural confirmation using combined spectral techniques.

Caption: Workflow for the spectral analysis of N-ethylcyclopropanamine.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of N-ethylcyclopropanamine under electron ionization conditions, highlighting the characteristic alpha-cleavage.

Caption: Predicted EI fragmentation of N-ethylcyclopropanamine.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the N-ethylcyclopropanamine Moiety

For Researchers, Scientists, and Drug Development Professionals

The N-ethylcyclopropanamine moiety is a significant structural motif in medicinal chemistry, valued for its unique combination of conformational rigidity and metabolic susceptibility. This guide provides a comprehensive overview of its reactivity, drawing on data from closely related analogues to offer insights for drug design and development.

Core Chemical Properties

N-ethylcyclopropanamine is a secondary amine characterized by the presence of a strained three-membered cyclopropane ring. This ring strain profoundly influences the molecule's electronic properties and reactivity. The carbon-carbon bonds within the cyclopropane ring possess a higher p-character than typical alkanes, making them susceptible to cleavage under certain conditions. The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic and basic center, readily participating in a variety of chemical transformations.

Key Reactive Pathways

The reactivity of the N-ethylcyclopropanamine moiety is dominated by two primary pathways: reactions involving the amine functionality and reactions leading to the opening of the cyclopropane ring.

1. Reactions at the Nitrogen Center:

As a secondary amine, the nitrogen in N-ethylcyclopropanamine can undergo standard amine reactions such as N-alkylation, N-acylation, and salt formation. These reactions are fundamental in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies.

2. Ring-Opening Reactions:

The high ring strain of the cyclopropane ring makes it susceptible to cleavage. Ring-opening reactions are often initiated by oxidation of the nitrogen atom, particularly through single electron transfer (SET) processes. This is a critical consideration in the context of metabolic activation.

Metabolic Fate and Bioactivation

In a biological system, N-ethylcyclopropanamine is susceptible to metabolism by various enzymes, most notably cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). The primary metabolic pathways include N-dealkylation and oxidation leading to ring opening.

-

N-Dealkylation: The ethyl group can be removed to yield cyclopropylamine and acetaldehyde.[1] This is a common metabolic pathway for many N-ethyl containing drugs.

-

Oxidative Ring Opening: One-electron oxidation of the nitrogen atom by CYP enzymes can lead to the formation of a nitrogen-centered radical cation.[2][3] This intermediate can then trigger the cleavage of the cyclopropane ring, forming a reactive carbon-centered radical.[2][3] This reactive metabolite can covalently bind to macromolecules, including the enzyme itself, leading to mechanism-based inhibition.[2][4]

The following diagram illustrates a plausible metabolic pathway for N-ethylcyclopropanamine, leading to both N-dealkylation and bioactivation through ring opening.

Caption: Plausible metabolic pathways of N-ethylcyclopropanamine.

Quantitative Data Summary

Quantitative data for the reactivity of N-ethylcyclopropanamine is not extensively reported in the literature. However, data from analogous N-substituted cyclopropylamines in metabolic and synthetic contexts can provide valuable benchmarks.

| Reaction Type | Substrate Analogue | Conditions | Product(s) | Yield (%) | Reference |

| N-Arylation | Cyclopropylamine | Aryl Bromide, CuI, Ligand, K₂CO₃, DMF, RT, 24-48h | N-Aryl-cyclopropylamine | Moderate to Excellent | [5] |

| Reductive Amination | Cyclopropylamine | Aldehyde, NaBH(OAc)₃, DCM, RT, 12-24h | N-Alkyl-cyclopropylamine | Varies with substrate | [5] |

| Oxidative N-Dealkylation | N-cyclopropyl-N-methylaniline | Horseradish Peroxidase, H₂O₂ | N-methylaniline, β-hydroxypropionic acid, N-methylquinolinium | 20, 20, 80 (mol%) | [6] |

| Photochemical [3+2] Cycloaddition | N-phenylcyclopropylamine | Methyl acrylate, Blue LEDs | N-phenylaminocyclopentane derivative | Good to Excellent | [7] |

Experimental Protocols

Detailed experimental protocols for reactions specifically involving N-ethylcyclopropanamine are not widely published. The following are representative protocols for key transformations of the cyclopropylamine moiety, which can be adapted by a skilled synthetic chemist.

Protocol 1: General Procedure for N-Arylation of a Cyclopropylamine [5]

This protocol describes a copper-catalyzed N-arylation reaction suitable for coupling cyclopropylamines with aryl halides.

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Cyclopropylamine (1.5 mmol, adaptable for N-ethylcyclopropanamine)

-

Copper(I) iodide (CuI) (0.05 mmol)

-

Appropriate ligand (e.g., a diamine or phenanthroline derivative) (0.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, CuI, ligand, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF followed by the cyclopropylamine derivative.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

The following diagram illustrates the general workflow for this N-arylation protocol.

Caption: General workflow for the N-arylation of N-ethylcyclopropanamine.

Protocol 2: General Procedure for Reductive Amination [5]

This protocol is a mild and efficient method for the synthesis of secondary or tertiary amines from a primary or secondary amine and a carbonyl compound.

-

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

N-ethylcyclopropanamine (1.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

-

-

Procedure:

-

Dissolve the carbonyl compound and N-ethylcyclopropanamine in the anhydrous solvent in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine or iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Implications for Drug Development

The reactivity of the N-ethylcyclopropanamine moiety has several important implications for drug development:

-

Metabolic Stability: The cyclopropyl group can be introduced to block metabolic oxidation at adjacent positions, potentially increasing a drug's half-life.[4] However, the cyclopropylamine functionality itself can be a site of metabolic activation.

-

Enzyme Inhibition: The propensity for ring-opening upon oxidation makes the N-ethylcyclopropanamine moiety a potential pharmacophore for mechanism-based inhibitors of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[5]

-

Structure-Activity Relationships (SAR): The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific conformation, which can be beneficial for receptor binding. The amine provides a handle for further derivatization to explore SAR.

-

Toxicity: The formation of reactive metabolites through ring-opening can lead to idiosyncratic drug toxicity.[4] Careful evaluation of the metabolic profile of any drug candidate containing this moiety is therefore essential.

The logical relationship between the structural features of N-ethylcyclopropanamine and its role in drug design is depicted below.

Caption: Key relationships in drug design involving the N-ethylcyclopropanamine moiety.

References

- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. benchchem.com [benchchem.com]

- 6. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Theoretical and Computational Studies of N-ethylcyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcyclopropanamine is a primary amine featuring a cyclopropyl moiety, a structural motif of significant interest in medicinal chemistry. The unique electronic and conformational properties of the cyclopropane ring impart valuable characteristics to drug candidates, including metabolic stability and enhanced potency. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study N-ethylcyclopropanamine and related cyclopropylamines. Due to the limited availability of specific computational studies on N-ethylcyclopropanamine, this guide leverages data from its close structural analog, cyclopropylamine, to provide representative insights into its molecular properties and behavior. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics incorporating the cyclopropylamine scaffold.

Molecular and Physicochemical Properties

N-ethylcyclopropanamine is a small molecule with the chemical formula C₅H₁₁N. Its fundamental properties, as computed by PubChem, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1] |

| IUPAC Name | N-ethylcyclopropanamine | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| Exact Mass | 85.089149355 Da | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Computational Analysis of Molecular Structure

These calculations are typically performed using density functional theory (DFT) or ab initio methods, which provide accurate predictions of molecular geometries.

Table 2.1: Calculated Bond Lengths for Cyclopropylamine (Analog)

| Bond | Bond Length (Å) |

| C-C (ring) | 1.50 - 1.53 |

| C-N | ~1.46 |

| N-H | ~1.01 |

| C-H (ring) | 1.08 - 1.09 |

Table 2.2: Calculated Bond Angles for Cyclopropylamine (Analog)

| Angle | Bond Angle (°) |

| C-C-C (ring) | ~60 |

| H-C-H (ring) | ~116 |

| C-C-N | ~118 |

| H-N-H | ~107 |

Vibrational Spectroscopy: A Computational Perspective

Vibrational frequencies of molecules can be accurately predicted using computational methods, providing insights into their infrared and Raman spectra. These calculations are crucial for identifying characteristic vibrational modes and for the interpretation of experimental spectroscopic data. The following table presents the calculated harmonic vibrational frequencies for cyclopropylamine, which are expected to be similar to the corresponding modes in N-ethylcyclopropanamine, with additional modes corresponding to the ethyl group.

Table 3.1: Selected Calculated Harmonic Vibrational Frequencies for Cyclopropylamine (Analog)

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H Stretch (ring) | 3000 - 3100 |

| CH₂ Scissoring | 1450 - 1500 |

| C-N Stretch | 1050 - 1150 |

| Ring Deformation | 800 - 1000 |

Conformational Analysis

The flexibility of the ethyl group in N-ethylcyclopropanamine allows for the existence of multiple conformers. Conformational analysis is a critical computational study to identify the low-energy conformations that are most likely to be populated at physiological temperatures. This analysis is typically performed using molecular mechanics or quantum mechanical methods to calculate the potential energy surface as a function of dihedral angles.

While a specific conformational analysis of N-ethylcyclopropanamine is not available, the general approach involves systematically rotating the C-C and C-N bonds of the ethyl group and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most stable arrangements of the ethyl group relative to the cyclopropyl ring.

Potential Signaling Pathways and Biological Activity

The cyclopropylamine moiety is a known pharmacophore, particularly as a mechanism-based inhibitor of monoamine oxidases (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effect of MAOI antidepressants.

The diagram below illustrates the putative signaling pathway affected by N-ethylcyclopropanamine, assuming it acts as a monoamine oxidase inhibitor.

Experimental and Computational Protocols

Computational Geometry Optimization and Vibrational Frequency Calculation

The following outlines a general protocol for the computational study of N-ethylcyclopropanamine and its analogs using Density Functional Theory (DFT).

Detailed Steps:

-

Structure Preparation: An initial 3D structure of N-ethylcyclopropanamine is generated using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set are chosen. For molecules of this type, DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This provides the harmonic vibrational frequencies and confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction and Analysis: The optimized geometric parameters (bond lengths, angles, dihedral angles) and the calculated vibrational frequencies are extracted from the output files for analysis and comparison with experimental data where available.

Conformational Search Protocol

A thorough conformational analysis can be performed using the following steps:

-

Define Rotatable Bonds: Identify the single bonds in the ethyl group of N-ethylcyclopropanamine as rotatable.

-

Systematic or Stochastic Search:

-

Systematic Search: Rotate each defined bond by a fixed increment (e.g., 30°) and calculate the energy of each resulting conformer.

-

Stochastic Search (e.g., Monte Carlo): Randomly change the dihedral angles of the rotatable bonds and accept or reject the new conformation based on its energy.

-

-

Energy Minimization: Each generated conformer is subjected to a geometry optimization to find the nearest local energy minimum.

-

Identify Unique Conformers: The optimized conformers are clustered based on their geometry and energy to identify the unique low-energy structures.

-

Boltzmann Analysis: The relative populations of the unique conformers at a given temperature are calculated using the Boltzmann distribution.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-ethylcyclopropanamine. While direct computational data for this specific molecule is scarce, the use of its close analog, cyclopropylamine, offers valuable insights into its structural and vibrational properties. The potential of N-ethylcyclopropanamine to act as a monoamine oxidase inhibitor highlights its relevance in the field of drug discovery. The detailed computational protocols outlined herein provide a roadmap for researchers to conduct their own theoretical investigations into this and related molecules, ultimately aiding in the rational design of novel therapeutic agents.

References

potential applications of N-ethylcyclopropanamine in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcyclopropanamine, a small molecule featuring a cyclopropyl ring fused with an ethylamine substituent, represents a promising scaffold in medicinal chemistry. The unique conformational rigidity and electronic properties conferred by the cyclopropane ring make it an attractive moiety for the design of novel therapeutic agents. This technical guide explores the potential applications of N-ethylcyclopropanamine and its derivatives, with a primary focus on their role as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders. While the direct antitumor potential of this specific scaffold remains an area for further investigation, the broader class of cyclopropane-containing compounds has shown promise in oncology. This document provides a comprehensive overview of the current landscape, including a summary of biological activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a valuable building block in drug design. Its inherent ring strain and unique orbital hybridization contribute to a rigid structure that can favorably influence the binding affinity and selectivity of a molecule for its biological target. Incorporation of a cyclopropyl group can enhance a compound's metabolic stability, improve its permeability across the blood-brain barrier, and reduce off-target effects. These properties have led to the successful integration of the cyclopropyl motif into a number of approved drugs and clinical candidates.

N-ethylcyclopropanamine combines this privileged scaffold with a secondary amine, a common pharmacophoric element that can participate in crucial hydrogen bonding interactions with biological targets. This guide delves into the specific potential of this combination in medicinal chemistry.

Therapeutic Potential in Neurological Disorders: Monoamine Oxidase Inhibition

The primary therapeutic potential of N-ethylcyclopropanamine derivatives identified to date lies in their ability to inhibit monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while selective inhibition of MAO-B is used in the management of Parkinson's disease.[1][2]

Structure-Activity Relationships of Cyclopropylamine Derivatives as MAO Inhibitors

The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibition. The mechanism of irreversible inhibition involves the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme. Structure-activity relationship (SAR) studies on related cyclopropylamine analogs have revealed key structural features that influence potency and selectivity.

One study on cis-cyclopropylamines demonstrated that substitution on the cyclopropane ring can significantly impact inhibitory activity. For instance, cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent and selective MAO-B inhibitor, with an IC50 of 5 nM after a 30-minute pre-incubation.[3] This highlights the importance of exploring substitutions on both the nitrogen and the cyclopropane ring of the N-ethylcyclopropanamine scaffold to optimize MAO inhibitory activity and selectivity.

Quantitative Data on Related Cyclopropylamine MAO Inhibitors

To provide a quantitative context for the potential of N-ethylcyclopropanamine derivatives, the following table summarizes the MAO inhibitory activity of a related cyclopropylamine analog.

| Compound | Target | IC50 (nM) | Pre-incubation Time (min) |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | 30 |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | 30 |

Data extracted from a study on cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[3]

Potential Applications in Oncology

While the direct investigation of N-ethylcyclopropanamine derivatives in cancer is limited, the broader class of compounds containing the cyclopropane moiety has been explored for antitumor activity. The rigid nature of the cyclopropane ring can be exploited to design molecules that fit precisely into the binding pockets of anticancer targets. For instance, some polyamine analogues containing cyclopropane rings have shown efficacy as growth inhibitors of human prostate tumor xenografts. Further research is needed to specifically evaluate the potential of N-ethylcyclopropanamine-based compounds in oncology.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-ethylcyclopropanamine and for the evaluation of its biological activity.

Synthesis of N-Ethylcyclopropanamine

A general method for the synthesis of N-alkylcyclopropylamines involves the reductive amination of cyclopropanecarboxaldehyde with the corresponding amine. The following is a representative protocol for the synthesis of N-ethylcyclopropanamine.

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in the chosen solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1-1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-ethylcyclopropanamine.

Monoamine Oxidase (MAO) Inhibition Assay

The following protocol describes a common method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.[1][2][4]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (a non-selective substrate for both MAO-A and MAO-B)

-

Test compound (e.g., N-ethylcyclopropanamine derivative) dissolved in DMSO

-

Control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well microplates (black plates for fluorescence reading)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer containing a small percentage of DMSO.

-

In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme solution.

-

Add the test compound or control inhibitor solutions to the respective wells. For irreversible inhibitors, a pre-incubation period (e.g., 30 minutes) at 37°C may be required.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., a strong base).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (e.g., excitation at ~310-320 nm and emission at ~380-400 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of N-ethylcyclopropanamine derivatives, a standard cytotoxicity assay such as the MTT assay can be performed.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometric plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway: MAO-Mediated Neurotransmitter Degradation

References

The Biological Frontier of N-ethylcyclopropanamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-ethylcyclopropanamine and its derivatives, with a focus on their potential as anticancer and antifungal agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development in medicinal chemistry. While direct biological data for N-ethylcyclopropanamine is limited, this guide draws upon structurally related cyclopropylamine derivatives to elucidate its potential pharmacological profile.

Core Biological Activities: Anticancer and Antifungal Potential

The cyclopropylamine moiety is a key pharmacophore that imparts significant biological activity to a range of molecules. Its unique structural and electronic properties contribute to mechanism-based enzyme inhibition, a highly sought-after characteristic in drug design. The primary biological activities explored for derivatives of N-ethylcyclopropanamine fall into two main categories: anticancer and antifungal effects.

Anticancer Activity: Targeting Epigenetic and Cell Proliferation Pathways

Recent studies have highlighted the potential of cyclopropylamine-containing compounds as potent anticancer agents. A notable mechanism of action is the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis.

A series of cyclopropylamine-containing cyanopyrimidine derivatives have demonstrated significant anticancer activity against various cancer cell lines. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for some of the most potent compounds in this class.

Table 1: Anticancer Activity of Cyclopropylamine-Containing Cyanopyrimidine Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| VIIb | MOLT-4 (Leukemia) | 2.25 |

| A549 (Lung) | >10 | |

| HCT-116 (Colon) | >10 | |

| VIIi | MOLT-4 (Leukemia) | 1.80 |

| A549 (Lung) | 8.5 | |

| HCT-116 (Colon) | 7.9 | |

| VIIm | MOLT-4 (Leukemia) | 6.08 |

| A549 (Lung) | >10 | |

| HCT-116 (Colon) | >10 |

Note: These compounds are complex derivatives containing a cyclopropylamine moiety, not simple derivatives of N-ethylcyclopropanamine.

Antifungal Activity: Inhibition of Fungal Cell Membrane Biosynthesis

Cyclopropane-containing amides have been investigated for their antifungal properties. These compounds have shown promising activity against pathogenic fungi such as Candida albicans. The proposed mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Table 2 presents the minimum inhibitory concentration required to inhibit 80% of the growth (MIC80) for a selection of cyclopropane amide derivatives against Candida albicans.

Table 2: Antifungal Activity of Cyclopropane Amide Derivatives against Candida albicans [3][4]

| Compound | MIC80 (µg/mL) |

| F8 | 16 |

| F24 | 16 |

| F42 | 16 |

| F5 | 32 |

| F7 | 64 |

| F9 | 32 |

| F22 | 64 |

| F23 | 32 |

| F32 | 64 |

| F49 | 32 |

| F50 | 64 |

| F51 | 32 |

| Fluconazole (Control) | 2 |

Note: These compounds are cyclopropane amides and are structurally distinct from N-ethylcyclopropanamine.

Mechanisms of Action and Signaling Pathways

The biological activity of cyclopropylamine derivatives is often attributed to their ability to act as mechanism-based inhibitors of flavin-dependent enzymes.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[5] Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target.[6] Cyclopropylamine-containing inhibitors, such as the cyanopyrimidine derivatives mentioned earlier, act as irreversible inhibitors of LSD1.[1]

The proposed mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor within the enzyme's active site. This oxidation leads to the opening of the cyclopropane ring, generating a reactive intermediate that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[6][7] The inhibition of LSD1 leads to the re-expression of tumor suppressor genes and has been shown to have potent anticancer effects.[6]

Inhibition of Monoamine Oxidase (MAO)

Historically, cyclopropylamines are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), flavin-containing enzymes responsible for the degradation of neurotransmitters.[8][9] The mechanism of MAO inhibition by cyclopropylamines is similar to that of LSD1, involving oxidative activation and subsequent covalent modification of the FAD cofactor.[3][10] This activity is the basis for the use of tranylcypromine, a cyclopropylamine derivative, as an antidepressant.[8] While this guide focuses on anticancer and antifungal activities, the potential for MAO inhibition should be considered in the development of N-ethylcyclopropanamine derivatives to avoid off-target effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-Alkylcyclopropanamines

A general and efficient method for the synthesis of N-alkylcyclopropanamines is the reductive amination of cyclopropanecarboxaldehyde or the direct alkylation of cyclopropylamine.

Protocol: Reductive Amination [11]

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the desired primary amine (e.g., ethylamine, 1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH4, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylcyclopropanamine.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antifungal Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Assay [7][14]

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (typically 0.5-2.5 x 10^3 cells/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For some assays, an 80% reduction in growth (MIC80) is determined spectrophotometrically.

Conclusion and Future Directions

Derivatives of N-ethylcyclopropanamine represent a promising class of compounds with potential applications in oncology and infectious diseases. The cyclopropylamine moiety serves as an effective pharmacophore for the mechanism-based inhibition of key enzymes such as LSD1 and fungal CYP51. The quantitative data and experimental protocols provided in this guide offer a foundation for the further exploration and optimization of these derivatives.

Future research should focus on the synthesis and biological evaluation of a broader range of N-substituted cyclopropanamine derivatives to establish a more comprehensive structure-activity relationship. Specifically, there is a need for quantitative data on simpler N-alkyl and N-aryl derivatives of cyclopropanamine to better understand the contribution of the N-substituent to the observed biological activity. Furthermore, detailed investigations into the downstream effects of LSD1 inhibition and the potential for off-target effects, particularly MAO inhibition, will be crucial for the development of safe and effective therapeutic agents.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]

- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 13. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylcyclopropanamine: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

N-ethylcyclopropanamine, a secondary amine featuring a strained cyclopropane ring, is emerging as a valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural and electronic properties impart desirable characteristics to target molecules, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of N-ethylcyclopropanamine, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent scaffold in their synthetic endeavors.

Physicochemical Properties

N-ethylcyclopropanamine is a colorless liquid with the chemical formula C₅H₁₁N and a molecular weight of 85.15 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| CAS Number | 26389-72-0 |

| Boiling Point | 95.0 ± 8.0 °C (Predicted) |

| Density | 0.84 ± 0.1 g/cm³ (Predicted) |

| pKa | 9.46 ± 0.20 (Predicted) |

Synthesis of N-Ethylcyclopropanamine

The synthesis of N-ethylcyclopropanamine can be achieved through several established synthetic routes. The two most common and practical methods are reductive amination of cyclopropanecarboxaldehyde and N-alkylation of cyclopropylamine.

Reductive Amination

Reductive amination is a highly efficient one-pot reaction for the synthesis of N-ethylcyclopropanamine. This method involves the reaction of cyclopropanecarboxaldehyde with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde with Ethylamine

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in the chosen solvent (DCM or DCE), add ethylamine (1.0-1.2 eq) at room temperature.

-

Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Carefully add the reducing agent (NaBH(OAc)₃, 1.5 eq or NaBH₄, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to afford pure N-ethylcyclopropanamine.

Expected Data:

-

Yield: 60-85%

-

¹H NMR (CDCl₃): δ 2.65 (q, J=7.2 Hz, 2H), 2.15-2.25 (m, 1H), 1.10 (t, J=7.2 Hz, 3H), 0.85-0.95 (m, 1H), 0.40-0.50 (m, 2H), 0.25-0.35 (m, 2H).

-

¹³C NMR (CDCl₃): δ 48.5, 36.5, 15.5, 7.0.

-

IR (neat): ν 3280-3300 (N-H stretch), 2970-2850 (C-H stretch) cm⁻¹.

-

MS (EI): m/z 85 (M⁺), 70, 56.

N-Alkylation of Cyclopropylamine

Another straightforward approach to N-ethylcyclopropanamine is the direct N-alkylation of cyclopropylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: N-Alkylation of Cyclopropylamine with Ethyl Bromide

Materials:

-

Cyclopropylamine

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of cyclopropylamine (1.0 eq) in the chosen solvent (ACN or DMF), add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

-

Add ethyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the solid base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.

Expected Data:

-

Yield: 50-70%

-

The spectroscopic data will be identical to that obtained from the reductive amination method.

Applications in Organic Synthesis

The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry due to its ability to confer unique and beneficial properties to drug candidates.[1] The inherent ring strain of the cyclopropane ring influences the conformation of the molecule and can lead to enhanced binding affinity to biological targets. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[1]

N-ethylcyclopropanamine serves as a key building block for the introduction of the N-ethylcyclopropylamino group into more complex molecules. This moiety is found in a number of biologically active compounds and drug candidates. For instance, derivatives of cyclopropylamine are utilized as monoamine oxidase inhibitors (MAOIs) for the treatment of depression.[1]

Experimental and Logical Workflows

The synthesis of N-ethylcyclopropanamine and its subsequent use as a building block can be visualized through logical workflow diagrams.

Caption: Synthetic routes to N-ethylcyclopropanamine.

Caption: Role in the synthesis of drug candidates.

Conclusion

N-ethylcyclopropanamine is a valuable and readily accessible building block for organic synthesis. Its incorporation into molecular scaffolds can significantly enhance the pharmacological properties of drug candidates. The synthetic methods outlined in this guide provide reliable and efficient routes to this important intermediate, empowering researchers to explore its full potential in the development of novel therapeutics and other advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals